6-epi-Pravastatin sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17-,18+,19-,20-,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-QUJYXMMOSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81176-41-2 | |
| Record name | 6-epi-Pravastatin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081176412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-EPI-PRAVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4A67XJY6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Origin and Biotransformation Mechanisms of 6 Epi Pravastatin
Non-Enzymatic Isomerization Pathways in Biological Systems
The formation of 6-epi-Pravastatin can occur through non-enzymatic isomerization, a process driven by the chemical environment rather than biological catalysts. nih.gov One of the primary sites for this transformation is the acidic environment of the stomach. nih.govfda.gov The low pH of gastric fluid can catalyze the isomerization of pravastatin (B1207561) to its 6-epi epimer. nih.govfda.gov
Another proposed non-enzymatic pathway involves sulfation. This process, mediated by sulfotransferases, occurs at the 6β-hydroxy group of pravastatin. This is followed by a nucleophilic attack of hydroxy anions at the 6'α-position, leading to the formation of 6-epi-Pravastatin. This highlights a unique metabolic route that does not rely on the more common cytochrome P450 enzyme system.
Enzymatic Formation via Specific Biotransformations
While non-enzymatic pathways contribute to the formation of 6-epi-Pravastatin, enzymatic processes are also involved. Specific enzymes can catalyze the hydroxylation of compactin (also known as mevastatin) to produce 6-epi-pravastatin. researchgate.netnih.gov One such enzyme is CYP105AS1, a cytochrome P450 isolated from Amycolatopsis orientalis. researchgate.netnih.govmanchester.ac.uk The wild-type form of this enzyme naturally hydroxylates compactin to yield 6-epi-pravastatin. nih.govacs.org
Research has also focused on engineering these enzymes to alter their stereoselectivity. Through methods like error-prone PCR mutagenesis and computational design, scientists have successfully created mutant versions of CYP105AS1 that can produce pravastatin instead of its 6-epi isomer, and in some cases, have eliminated the production of 6-epi-pravastatin altogether. nih.govmanchester.ac.uk This demonstrates the direct role of specific enzymes in the formation of this particular metabolite. nih.govmanchester.ac.uk
Position within Pravastatin's Metabolite Profile
6-epi-Pravastatin is one of several metabolites formed from the biotransformation of pravastatin. medpath.compsu.edunih.gov The major biotransformation pathways for pravastatin include this isomerization to 6-epi-pravastatin, isomerization to the 3α-hydroxyisomer of pravastatin (SQ 31,906), and enzymatic ring hydroxylation. fda.govmedpath.comdroracle.ainih.govrxlist.comfda.govgoogle.com Other identified pathways involve oxidation of the ester side chain, oxidation of the carboxy side chain, ring oxidation followed by aromatization, oxidation of a hydroxyl group to a keto group, and conjugation. fda.govpsu.edunih.govgoogle.com
In terms of relative abundance, studies have quantified the presence of 6-epi-Pravastatin in urine. Following oral administration of radiolabeled pravastatin, 6-epi-Pravastatin constituted 3% of the urinary radioactivity. psu.edu After intravenous administration, it accounted for 1% of the urinary radioactivity. psu.edu This indicates that while it is a recognized metabolite, it is not the most abundant. The major degradation product is the 3α-hydroxy isomeric metabolite. fda.govnih.govgoogle.com
Synthetic Methodologies and Stereoselectivity Control
Formation as a Process-Related Impurity during Pravastatin (B1207561) Synthesis
6-epi-Pravastatin sodium is a well-known process-related impurity that can arise during the synthesis of pravastatin. evitachem.comchem-soc.si Pravastatin is produced via a two-step fermentation process. Initially, Penicillium citrinum produces mevastatin (B1676542), which is then bioconverted to pravastatin by Streptomyces carbophilus. chem-soc.sipnas.org During this biotransformation, 6-epi-pravastatin is one of the main impurities formed, alongside mevastatin. chem-soc.si The presence of this epimer is a critical quality attribute that needs to be controlled in the final drug substance. Regulatory bodies like the FDA mandate a strict limit on the level of 6-epi-pravastatin, typically less than 0.15%, in the final drug product.
The structural difference between pravastatin and its 6-epi epimer lies in the stereochemistry at the 6-position of the decalin ring. This subtle difference can impact the biological activity and safety profile of the drug, making its control essential.
Enzyme-Catalyzed Production and Stereochemical Divergence
The formation of both pravastatin and 6-epi-pravastatin is a direct result of enzymatic catalysis, specifically involving cytochrome P450 monooxygenases.
The wild-type cytochrome P450 enzyme, CYP105AS1, from Amycolatopsis orientalis, naturally catalyzes the hydroxylation of compactin to produce 6-epi-pravastatin, the undesired epimer. nih.govacs.orghud.ac.uk This enzyme exhibits a high degree of stereoselectivity for the pro-R position of compactin, leading to the formation of the 6-epi isomer. acs.org The challenge for the industrial production of pravastatin is to invert this natural stereoselectivity to favor the formation of the desired 6S-hydroxy epimer, pravastatin. nih.govacs.org
To overcome the inherent stereoselectivity of the wild-type enzyme, significant efforts have been focused on engineering cytochrome P450 enzymes. Through techniques like directed evolution and error-prone PCR, variants of CYP105AS1 have been created that exhibit a reversed stereopreference, producing mainly pravastatin. nih.govacs.orgresearchgate.net One such engineered variant, known as P450prava, which contains five mutations, showed a partial reversal in stereospecificity, leading to a product mixture with a majority of pravastatin. manchester.ac.uk However, achieving high stereoselectivity (epimeric excess) remained a challenge, with initial engineered enzymes showing modest selectivity of around 90% e.e. acs.org
Further structure-led engineering, combining manual and computational rational design, led to the creation of a novel T95F/V180M double mutant of P450prava. manchester.ac.uk This new variant successfully eliminated the formation of the unwanted 6-epi-pravastatin, resulting in a pure pravastatin product. manchester.ac.uk Another study reported that a different variant of CYP105AS1 achieved over 99% stereoselective hydroxylation of compactin to pravastatin, with the complete elimination of the 6-epi-pravastatin diastereomer. nih.govacs.org
Computational and Rational Design Approaches for Selective Biocatalysis
Computational methods have become indispensable in guiding the rational design of enzymes with desired stereoselectivity.
The Rosetta CoupledMoves protocol has been instrumental in engineering the active site of CYP105AS1. nih.govmdpi.compreprints.org This computational approach allows for the generation of a virtual library of mutants by sampling different amino acid substitutions and their corresponding conformational changes within the enzyme's active site. nih.govmdpi.com By constraining the substrate, compactin, in a pro-pravastatin (pro-S) orientation, the algorithm can identify mutations that are predicted to favor the desired stereochemical outcome. nih.govacs.org This method was successfully used to identify key mutations that, when introduced into the enzyme, increased the purity of pravastatin to over 99% epimeric excess. acs.org The computational screening and subsequent experimental validation demonstrated a strong correlation between the predicted and observed stereoselectivity. mdpi.compreprints.org
Molecular dynamics (MD) simulations provide a powerful tool to understand the dynamic interactions between the enzyme and its substrate, which ultimately determine the stereochemical outcome of the reaction. nih.govacs.org Ultrashort MD simulations (on the picosecond to nanosecond timescale) have been used to examine the enzyme-substrate complexes of various CYP105AS1 variants. nih.govacs.org These simulations can reveal the frequency of "near-attack conformations" (NACs), which are conformations where the substrate is positioned optimally for catalysis to occur with a specific stereochemistry. nih.gov Studies have shown that the frequency of these NACs in MD simulations correlates well with the experimentally observed stereoselectivity of the enzyme variants. nih.govacs.org For instance, in silico docking and MD simulations of the wild-type CYP105AS1 showed a preference for a pro-R attack on compactin, consistent with the formation of 6-epi-pravastatin. acs.org Conversely, simulations of engineered variants showed a higher occurrence of conformations leading to the formation of pravastatin. nih.gov
Table 1: Key Enzymes and Mutations in Pravastatin Synthesis
| Enzyme/Variant | Origin/Method | Key Mutations | Outcome |
|---|---|---|---|
| Wild-type CYP105AS1 | Amycolatopsis orientalis | None | Produces 6-epi-pravastatin nih.govacs.org |
| P450prava | Directed Evolution | I95T, A180V, L236I, Q127R, A265N | Partially reversed stereoselectivity, majority pravastatin acs.orgmanchester.ac.uk |
| T95F/V180M double mutant of P450prava | Rational Design | T95F, V180M (in P450prava background) | Eliminated 6-epi-pravastatin production, pure pravastatin manchester.ac.uk |
| Optimized CYP105AS1 Variant | Computation-Aided Design | Not specified | >99% stereoselective hydroxylation to pravastatin nih.govacs.org |
Table 2: Compound Names Mentioned | Compound Name | | | :--- | | this compound | | Pravastatin | | Mevastatin | | Compactin |
Strategies for Minimization of Epimeric Impurities in Chemical Synthesis
The synthesis of Pravastatin, a cholesterol-lowering agent, presents a significant stereochemical challenge: the formation of its inactive diastereomer, 6-epi-Pravastatin. The primary route to Pravastatin involves the stereoselective hydroxylation of Compactin (also known as Mevastatin). nih.govacs.orgdrugbank.com Controlling the stereochemistry at the C6 position during this hydroxylation step is paramount to ensure the efficacy and purity of the final active pharmaceutical ingredient. While purely chemical synthesis routes have been explored, they are often considered economically unfeasible and can generate by-products, including stereoisomers. researchgate.net Consequently, biocatalytic methods, specifically enzymatic hydroxylation, have become the cornerstone of industrial Pravastatin production, offering a high degree of control over stereoselectivity. acs.org
The central strategy for minimizing the 6-epi-Pravastatin impurity revolves around the use and engineering of Cytochrome P450 (CYP) enzymes. nih.gov The wild-type enzyme CYP105AS1, isolated from Amycolatopsis orientalis, is an efficient hydroxylase for Compactin. However, it naturally produces the undesired 6-epi-Pravastatin as the predominant, or even exclusive, product (98-100%). nih.govresearchgate.net This inherent stereoselectivity necessitates sophisticated enzyme engineering to invert the catalytic preference toward the pharmacologically active Pravastatin.
To overcome this challenge, researchers have employed two main strategies: directed evolution and computation-aided enzyme design.
Directed Evolution: This technique involves creating large libraries of enzyme mutants through methods like error-prone PCR, followed by screening for variants with the desired stereoselectivity. acs.orgnih.gov Through this process, a variant designated P450pra was developed, which carries several mutations in and near the active site (I95T, A180V, L236I, Q127R, A265N). acs.orgnih.gov This mutant exhibited a significant switch in stereoselectivity, favoring the production of Pravastatin over its 6-epimer. nih.gov
Computation-Aided and Rational Design: Leveraging computational tools like the Rosetta CoupledMoves protocol, scientists have been able to virtually design and screen mutants expected to bind Compactin in a "pro-pravastatin" orientation. acs.orgrug.nl This in silico approach models how specific amino acid substitutions will alter the enzyme's active site to favor the desired reaction. acs.orgnih.gov This method led to the identification of key mutations influencing stereoselectivity. For instance, mutating specific residues (e.g., T95F, V180M) was predicted and experimentally confirmed to enhance the production of Pravastatin. acs.org The culmination of this research was the development of the P450pra100 variant (T95F/V180M), which achieves greater than 99% stereoselective hydroxylation of Compactin to Pravastatin, effectively eliminating the formation of the 6-epi-Pravastatin diastereomer during the synthesis. acs.orgrug.nl
The following table summarizes the evolution of CYP105AS1 from producing the unwanted epimer to the desired active drug.
| Enzyme Variant | Key Mutations | Primary Product | Pravastatin Selectivity | Reference |
|---|---|---|---|---|
| Wild-Type CYP105AS1 | None | 6-epi-Pravastatin | ~0-2% | nih.govresearchgate.net |
| P450pra | I95T, A180V, L236I, Q127R, A265N | Pravastatin | Significantly switched from wild-type | acs.orgnih.gov |
| P450prava | Optimized combination of mutations | Pravastatin | Yielded >6 g/L in pilot production | nih.gov |
| P450pra100 | T95F, V180M | Pravastatin | >99% | acs.org |
In addition to upstream synthetic control, downstream purification processes are critical for removing any residual epimeric impurities. Regulatory guidelines require stringent control of impurities, with 6-epi-Pravastatin being a specified impurity that must be quantified. Chromatographic techniques are employed to achieve the high purity required for pharmaceutical use.
| Purification Method | Key Parameters | Outcome | Reference |
|---|---|---|---|
| Adsorption Chromatography | Stationary phase: Kromasil C18; Mobile phase: Gradient of acetonitrile (B52724) in trifluoroacetic acid. | Achieves critical resolution between Pravastatin and 6-epi-Pravastatin. | |
| Countercurrent Chromatography | Solvent system: tert-butyl methyl ether/acetonitrile/water. | Can achieve 98.4% purity with recovery rates over 85%. | |
| Patented Purification Process | Involves chromatographic removal of epimers followed by salt transposition. | Reduces 6-epi-Pravastatin content to ≤0.1%. |
Ultimately, the most effective strategy for minimizing this compound involves a holistic approach, combining advanced biocatalytic synthesis through engineered enzymes with efficient downstream chromatographic purification to meet rigorous pharmaceutical standards.
Advanced Analytical Approaches for 6 Epi Pravastatin Quantification and Profiling
Chromatographic Separation Techniques for Epimer Resolution
Chromatographic methods are fundamental in the analysis of Pravastatin (B1207561) and its related compounds, offering the high resolution required to separate structurally similar molecules like 6-epi-Pravastatin.
High-Performance Liquid Chromatography (HPLC) Method Development for Pravastatin and Related Compounds
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Pravastatin and its impurities. researchgate.netnih.govresearchgate.net The development of robust HPLC methods is crucial for ensuring the separation of 6-epi-Pravastatin from the active pharmaceutical ingredient. chem-soc.si A variety of HPLC conditions have been explored to optimize this separation. For instance, a reversed-phase HPLC method utilizing a Phenomenex® Luna 5μm C18 column with a mobile phase of acetonitrile (B52724) and 0.02M potassium dihydrogen orthophosphate (30:70) adjusted to pH 3.0 has been successfully employed. researchgate.net Another approach uses an ACE 3 C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, tetrahydrofuran, water, and acetic acid (15:20:5:60:0.1 v/v/v/v/v). mac-mod.com These methods, typically employing UV detection at around 238-240 nm, are capable of resolving Pravastatin from its epimers and other related substances. researchgate.netacs.org
The official assay procedures for Pravastatin in the European Pharmacopoeia and the United States Pharmacopeia also rely on HPLC with UV detection. srce.hr However, it is important to note that while effective for quantification, UV detection alone may not be sufficient for definitive identification, as the UV spectra of Pravastatin, its C-6 epimer, and their lactone forms are very similar. srce.hr
Table 1: Exemplary HPLC Methods for Pravastatin and 6-epi-Pravastatin Separation
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex® Luna 5µm C18 (150x4.6mm) researchgate.net | ACE 3 C18 (50 x 3.0 mm) mac-mod.com |
| Mobile Phase | Acetonitrile: 0.02M Potassium Dihydrogen Orthophosphate (30:70), pH 3.0 researchgate.net | Acetonitrile:Methanol:THF:Water:Acetic Acid (15:20:5:60:0.1) mac-mod.com |
| Flow Rate | 1.5 ml/min researchgate.net | 0.6 mL/min mac-mod.com |
| Detection | UV at 240 nm researchgate.net | Mass Spectrometry (MS) mac-mod.com |
This table presents a summary of different HPLC conditions used for the analysis of Pravastatin and its epimers.
Ultra-Performance Liquid Chromatography (UPLC) Applications in Impurity Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. asianpubs.orgoup.com This enhanced performance is due to the use of columns with smaller particle sizes (typically less than 2 µm), which allows for higher flow rates without sacrificing separation efficiency. asianpubs.org
In the context of Pravastatin impurity analysis, UPLC has been effectively utilized for the simultaneous determination of multiple components, including 6-epi-Pravastatin. chem-soc.sinih.gov For instance, a UPLC method coupled with a mass spectrometer has been developed for the analysis of Pravastatin and its impurities, demonstrating the high sensitivity and specificity of this technique. nih.gov The use of a UPLC system with a phenyl column and a gradient mobile phase of water and acetonitrile, both containing formic acid, has proven successful in separating Pravastatin from 6-epi-Pravastatin. nih.gov The ability of UPLC to provide rapid and high-resolution separations makes it an invaluable tool for in-process control and final product testing in the manufacturing of Pravastatin.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Epimeric Composition Determination
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the definitive identification and quantification of Pravastatin and its epimers. chem-soc.siresearchgate.netnih.gov While HPLC with UV detection can separate the epimers, MS detection offers unequivocal confirmation of their identity based on their mass-to-charge ratio (m/z) and fragmentation patterns. chem-soc.simac-mod.comsrce.hr
LC-MS methods have been developed to simultaneously quantify Pravastatin, 3α-iso-Pravastatin, and 6-epi-Pravastatin in various biological matrices. researchgate.netnih.gov These methods often utilize a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode for high selectivity and sensitivity. nih.gov For example, a method using an ACE 3 C18 column with a mobile phase of acetonitrile, methanol, THF, water, and acetic acid, coupled with an API 3000 triple quad MS, has been reported for the baseline separation of Pravastatin and its isomers. mac-mod.comhplc.eu The extracted ion chromatogram monitoring the transition of m/z 423.3 → 321.1 allows for the specific detection of these compounds. mac-mod.comhplc.eu The development of such LC-MS/MS methods is crucial for understanding the epimeric composition of Pravastatin in both pharmaceutical formulations and biological samples. acs.orgrug.nl
Electrophoretic Methodologies for Impurity Resolution
Electrophoretic techniques offer an alternative and often complementary approach to chromatographic methods for the separation of charged species like Pravastatin and its degradation products.
Capillary Electrophoresis (CE) for Pravastatin and Degradation Products
Capillary Electrophoresis (CE), specifically capillary zone electrophoresis (CZE), has been successfully applied to the analysis of Pravastatin and its degradation products, including 6-epi-Pravastatin. unizg.hrresearchgate.net This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. srce.hr
For the analysis of Pravastatin, which is an anionic compound at alkaline pH, CZE methods typically employ a borate (B1201080) buffer. unizg.hrresearchgate.net A developed CZE method utilized a 25 mmol L–1 borate buffer at pH 9.3 and an applied voltage of 30 kV, allowing for the rapid determination of Pravastatin. unizg.hrresearchgate.net This method offers advantages over HPLC, such as shorter analysis times, lower consumption of reagents, and the use of inexpensive capillaries. srce.hrunizg.hr CE has been shown to be a promising alternative for the routine analysis of Pravastatin in bulk drug and pharmaceutical formulations. srce.hr
Micellar Electrokinetic Chromatography (MEKC) for Enhanced Separation
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral molecules. nih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration. unizg.hrresearchgate.net These micelles act as a pseudo-stationary phase, enabling differential partitioning of analytes and thus enhancing separation.
MEKC has proven particularly useful for the separation of Pravastatin and its degradation products, including the neutral lactone forms and the epimers. unizg.hrresearchgate.net A method using a 25 mmol L–1 borate buffer at pH 9.3 containing 25 mmol L–1 SDS has been developed to achieve baseline separation of Pravastatin, its C-6 epimer, and their corresponding lactone forms. srce.hr This technique is especially valuable for analyzing the complex mixture of degradation products that can form under acidic conditions. unizg.hrresearchgate.net The ability of MEKC to resolve these closely related compounds highlights its power in impurity profiling of Pravastatin. nih.gov
Validation of Analytical Methods for Impurity Assessment in Pharmaceutical Research
The validation of analytical methods is a critical component of pharmaceutical research and quality control, ensuring that methods for assessing impurities are suitable for their intended purpose. gally.chich.org This process is mandated by regulatory bodies and detailed in guidelines such as those from the International Conference on Harmonisation (ICH). biotech-spain.comijcrt.org For a drug substance like pravastatin, which is produced via a fermentation process, the impurity profile can include process-related impurities and degradation products. chem-soc.si 6-epi-Pravastatin is a known primary impurity, an epimer that forms during the manufacturing process. chem-soc.siresearchgate.net
Method validation establishes the biological safety and impurity profile of a new drug substance through the evaluation of data. gally.chich.org The ICH Q3A guidelines recommend the identification and characterization of any impurity present at a level of 0.10% or more. ijcrt.org Therefore, analytical procedures must be proven to be robust, reliable, and accurate for the quantification of such impurities. gally.ch The validation process for these methods encompasses several key parameters, including specificity, selectivity, linearity, and detection limits, which collectively confirm that the procedure can accurately measure the level of impurities like 6-epi-Pravastatin sodium. ich.orgeuropa.eu Documented evidence of this validation is a required part of regulatory submissions for new drugs. gally.ch
Specificity and Selectivity in Impurity Profiling
In the context of impurity analysis for pravastatin, specificity is the ability of an analytical method to produce a signal that is unequivocally attributable to the analyte of interest, in this case, 6-epi-Pravastatin. jneonatalsurg.com Selectivity refers to the method's capacity to distinguish and separate the target analyte from other components that may be present in the sample matrix. jneonatalsurg.com These components include the active pharmaceutical ingredient (API), pravastatin, as well as other process-related impurities and degradation products. chem-soc.sigimitec.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for achieving the required specificity and selectivity. chem-soc.si Reversed-phase HPLC methods, often utilizing C8 or C18 columns, are commonly employed to separate pravastatin from its epimer and other related substances. gimitec.comresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. jneonatalsurg.com
The specificity of an HPLC method is typically demonstrated by comparing the chromatograms of the drug substance with those of spiked samples containing known impurities. ich.org Successful separation is observed as distinct, well-resolved peaks for each compound. The relative retention time (RRT), which is the ratio of the retention time of the impurity to that of the API, is a key parameter for impurity identification in pharmacopeial methods. gimitec.com For instance, a validated HPLC method demonstrated clear separation of 6-epi-pravastatin from the main pravastatin peak and other impurities. gimitec.com
| Compound | Relative Retention Time (RRT) |
| Pravastatin | 1.00 |
| 6´-Epipravastatin | ~0.92 |
| Pravastatin Related Compound A | ~1.1 |
| Pravastatin Lactone | ~1.8 |
| Compactin | ~3.1 |
This table is generated from data found in related analytical performance studies for pravastatin impurity profiling. gimitec.com
The resolution between the peaks of pravastatin and its impurities is a critical system suitability parameter. For example, the resolution between pravastatin and a key impurity, Related Compound A, was found to be 6.3, far exceeding the typical acceptance limit of 2.0, which confirms the method's excellent separating power. gimitec.com The use of Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) further enhances specificity by providing mass-to-charge ratio data, which aids in the definitive identification and structural elucidation of impurities. chem-soc.siresearchgate.net
Linearity and Detection Limits for Epimer Quantification
For quantitative analysis of impurities like 6-epi-Pravastatin, the analytical method must exhibit linearity over a specified concentration range. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. jneonatalsurg.comnih.gov This is typically evaluated by analyzing a series of standard solutions of varying concentrations and is mathematically expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.99. jneonatalsurg.comsrce.hr For an impurity in pravastatin, a linearity value (R²) of 0.998 was demonstrated at concentrations below its specified limit, confirming outstanding detector response. gimitec.com
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of the method. srce.hr
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. jneonatalsurg.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. jneonatalsurg.com The LOQ is a crucial parameter for impurity analysis, as impurity levels must be controlled at very low concentrations, often below 0.1%. ijcrt.org
LC-MS/MS methods are particularly valued for their low detection and quantification limits. researchgate.net Validated methods for pravastatin in human plasma, which are designed to separate it from its metabolites including 6-epi-pravastatin, have demonstrated the ability to achieve a lower limit of quantification (LLOQ) as low as 0.500 ng/mL. jsmcentral.org Another LC-MS/MS method established a linear range for pravastatin between 2.52 and 660 µg/L, with an LLOQ of 2.52 µg/L. researchgate.net These sensitive methods ensure that even trace amounts of 6-epi-Pravastatin can be accurately quantified, which is essential for ensuring the purity and safety of the final drug product. researchgate.net
| Parameter | Description | Typical Acceptance Criteria / Value |
| Linearity (R²) | Proportionality of signal to analyte concentration. | > 0.99 jneonatalsurg.comsrce.hr |
| Accuracy | Closeness of test results to the true value. | ±15% of nominal value (±20% at LLOQ) nih.govjsmcentral.org |
| Precision (%RSD) | Degree of scatter between a series of measurements. | ≤15% nih.gov |
| Limit of Quantification (LOQ) | Lowest amount quantified with accuracy and precision. | 0.500 ng/mL for pravastatin (in a method separating 6-epi-pravastatin) jsmcentral.org |
This table summarizes key validation parameters for analytical methods used in quantifying pharmaceutical compounds and their impurities, with example values from pravastatin assays. jneonatalsurg.comnih.govsrce.hrjsmcentral.org
In Vitro Pharmacological Activity and Mechanistic Investigations
Exploration of Expected HMG-CoA Reductase Inhibitory Potential
6-epi-Pravastatin sodium, a secondary isomeric metabolite of pravastatin (B1207561), is classified as a statin and is structurally an epimer of its parent compound, differing only in the stereochemical configuration at the 6' position of the decalin ring. evitachem.com As a derivative of pravastatin, this compound is expected to function as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. evitachem.comontosight.ai This mechanism is the cornerstone of the pharmacological activity of the statin class of drugs. ontosight.ai
The inhibition of HMG-CoA reductase is a stereoselective process, requiring a specific 3R,5R configuration in the dihydroxyheptanoic acid portion of the statin molecule to effectively bind to the enzyme's active site. ahajournals.orgwikipedia.org While 6-epi-Pravastatin shares the core pharmacophore of pravastatin, the stereochemical variation at the 6'-hydroxy group is known to significantly influence the molecule's interaction with HMG-CoA reductase, thereby altering its binding affinity and inhibitory potency compared to the parent compound. evitachem.com
The parent compound, pravastatin, is a potent inhibitor of HMG-CoA reductase, although reported IC50 values vary depending on the specific in vitro assay conditions.
While quantitative data for 6-epi-Pravastatin's direct inhibition of HMG-CoA reductase is not prominently available, its role as a metabolite and the critical nature of stereochemistry for enzyme binding suggest its inhibitory potential is not identical to that of pravastatin. ahajournals.org
Research Trajectories in Pharmacodynamics of Pravastatin Derivatives
The study of pravastatin and its derivatives, including 6-epi-Pravastatin, is an active area of research aimed at understanding their pharmacodynamic properties and the structure-activity relationships that govern their efficacy. evitachem.comontosight.ai
A significant research trajectory involves enzyme engineering and computational design to control the stereoselectivity of biosynthesis. The wild-type cytochrome P450 from Amycolatopsis orientalis (CYP105AS1) naturally hydroxylates compactin to produce 6-epi-pravastatin, which is considered an unwanted epimer. medchemexpress.com Research efforts have focused on using computational methods, such as the Rosetta design protocol, and directed evolution to create mutant enzymes that invert this stereoselectivity to favor the production of the pharmaceutically active pravastatin, effectively eliminating the formation of 6-epi-pravastatin. medchemexpress.com This highlights a research goal of minimizing the production of the 6-epi isomer in favor of the more active parent compound.
Further research trajectories for pravastatin derivatives include:
In-depth Mechanistic Studies: Future investigations are proposed to explore the precise molecular interactions between 6-epi-Pravastatin and the HMG-CoA reductase enzyme. evitachem.com Elucidating the impact of its specific stereochemistry on binding affinity and inhibitory potency could aid in the rational design of novel statin analogs with improved efficacy. evitachem.com
Synthesis of Novel Derivatives: Another avenue of research has been the creation of new chemical entities by modifying the pravastatin backbone. For example, nitric oxide (NO)-releasing derivatives of pravastatin have been synthesized. smolecule.com These compounds not only retain the HMG-CoA reductase inhibitory activity of the parent drug but also possess enhanced anti-inflammatory properties in vitro, demonstrating a strategy to build upon the existing pharmacodynamic profile of pravastatin. smolecule.com
Comparative Assessment of In Vitro Biological Impact with Parent Compound and Other Metabolites
6-epi-Pravastatin is one of several metabolites formed from the biotransformation of pravastatin. fda.gov The metabolic profile of pravastatin is complex, with major metabolites generated through non-cytochrome P450 dependent processes, including isomerization. The primary degradation and metabolic products found in human plasma, urine, and feces include 3′α-isopravastatin, 6′-epipravastatin, and the 3α-hydroxy isomer of pravastatin (also known as SQ 31,906). fda.gov
The biological activity of these metabolites can differ significantly from the parent compound. A key comparison is found in the analysis of the 3α-hydroxy isomer, which exhibits only one-tenth to one-fortieth the HMG-CoA reductase inhibitory activity of pravastatin. fda.gov This substantial decrease in potency underscores the high degree of specificity required for a strong interaction with the target enzyme.
While a specific IC50 value for 6-epi-Pravastatin is not consistently reported, its classification as an "unwanted" side product in bioproduction research strongly implies that its biological activity is considered less significant than that of pravastatin. medchemexpress.com The stereochemical difference at the 6'-position is a critical factor that distinguishes its biological impact from that of the parent compound, pravastatin. evitachem.com In studies comparing different statins, pravastatin itself is noted to be less potent at inhibiting cholesterol synthesis in non-hepatic cells like myotubes compared to more lipophilic statins such as lovastatin (B1675250) and simvastatin, highlighting the nuanced activity profiles even among closely related compounds. nih.gov
Regulatory and Quality Assurance Frameworks for 6 Epi Pravastatin As a Pharmaceutical Impurity
Official Recognition as a Specified Impurity in Pharmacopoeial Standards (e.g., EP, USP)
6-epi-Pravastatin sodium is officially recognized as a specified impurity in major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synzeal.comnih.gov In the EP, it is designated as Pravastatin (B1207561) Impurity A. synzeal.comnih.gov The USP lists it as Pravastatin Related Compound B. synzeal.com This formal recognition underscores the importance of monitoring its levels in pravastatin active pharmaceutical ingredients (APIs) and finished drug products.
The presence of 6-epi-Pravastatin as an impurity can arise from the manufacturing process of pravastatin, particularly during the microbial hydroxylation of compactin. evitachem.comgoogle.com The C-6 position of pravastatin is susceptible to epimerization, leading to the formation of this isomer. google.com Additionally, isomerization in the stomach's acidic environment can also contribute to its formation in vivo.
Pharmacopoeial monographs provide the analytical methods for the detection and quantification of impurities. nih.gov These methods, typically utilizing High-Performance Liquid Chromatography (HPLC), establish acceptance criteria for the levels of specified impurities like 6-epi-Pravastatin. nih.govgoogle.com Adherence to these standards is mandatory for pharmaceutical manufacturers to ensure their products meet the required quality benchmarks.
Role in Analytical Reference Standards for Quality Control
To accurately identify and quantify this compound during quality control testing, highly purified analytical reference standards are essential. axios-research.comclearsynth.com These reference standards are used in various analytical applications, including method development, validation, and routine quality control checks during both the synthesis and formulation stages of drug development. axios-research.comclearsynth.comsynzeal.com
The availability of well-characterized reference standards of this compound allows pharmaceutical laboratories to:
Confirm the identity of the impurity peak in chromatograms.
Accurately quantify the amount of the impurity present in a sample.
Ensure the validity and reliability of the analytical methods used for impurity profiling.
Suppliers of pharmaceutical reference standards provide comprehensive Certificates of Analysis (CoA) for their products. simsonpharma.comschd-shimadzu.com These documents contain detailed information on the characterization and purity of the reference standard, ensuring its suitability for regulatory purposes. synzeal.comsynzeal.comvenkatasailifesciences.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[[(2S)-2-methylbutanoyl]oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | synzeal.com |
| Synonyms | 6'-Epipravastatin, (6R)-Pravastatin Sodium, Pravastatin EP Impurity A, Pravastatin USP Related Compound B | synzeal.com |
| CAS Number | 81176-41-2 | simsonpharma.comschd-shimadzu.combiosynth.com |
| Molecular Formula | C₂₃H₃₅NaO₇ | schd-shimadzu.combiosynth.com |
| Molecular Weight | 446.51 g/mol | schd-shimadzu.combiosynth.comcymitquimica.com |
Strategies for Impurity Control in Pharmaceutical Development and Manufacturing
Effective control of 6-epi-Pravastatin levels is a key objective throughout the pharmaceutical development and manufacturing of pravastatin. Strategies to manage this impurity include:
Process Optimization: The manufacturing process of pravastatin, particularly the fermentation and hydroxylation steps, is carefully controlled to minimize the formation of 6-epi-Pravastatin. google.com This includes managing factors such as pH and reaction conditions that can influence epimerization. google.com
Purification Techniques: Downstream processing and purification steps are designed to effectively remove impurities, including 6-epi-Pravastatin. Techniques such as recrystallization have been shown to be effective in reducing the levels of this and other impurities. google.comnih.gov
Analytical Monitoring: Robust analytical methods, as specified in the pharmacopoeias, are implemented at various stages of production. nih.gov This continuous monitoring ensures that the levels of 6-epi-Pravastatin in the final API and drug product remain within the established acceptance limits.
Stability Studies: Stability testing of the drug substance and drug product is conducted under various conditions to assess the potential for degradation and the formation of impurities over time. google.com This helps to establish appropriate storage conditions and shelf-life for the product.
By implementing these comprehensive control strategies, pharmaceutical manufacturers can ensure that pravastatin products consistently meet the stringent quality and purity standards required by regulatory authorities worldwide.
Table 2: List of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Pravastatin | |
| Pravastatin sodium | |
| Compactin | |
| 3α-iso-pravastatin | |
| Pravastatin Lactone | |
| Des(2-methylbutyryl) Pravastatin | |
| 6-epi Pravastatin Lactone | |
| 4a,5-dihydropravastatin |
Q & A
Basic Research Questions
Q. How can researchers distinguish 6-epi-Pravastatin sodium from pravastatin sodium using analytical techniques?
- Methodological Answer : Utilize mass spectrometry (MS) fragmentation patterns and high-performance liquid chromatography (HPLC) retention times. MS analysis reveals identical fragment ions (e.g., m/z 323.19 for both compounds), but retention times differ due to stereochemical variations. Chromatographic separation protocols, as outlined in pharmacopeial standards for pravastatin sodium, can be adapted with optimized mobile phases to resolve epimeric pairs .
Q. What are the primary challenges in synthesizing this compound compared to pravastatin?
- Methodological Answer : The stereoselective biosynthesis of the 6-epi configuration requires enzyme engineering. Computational tools like Rosetta CoupledMoves can predict amino acid substitutions in cytochrome P450 enzymes to favor pro-R or pro-S binding orientations, which dictate epimer formation. Key mutations (e.g., at positions 78, 82, and 181) alter substrate binding pockets, enabling selective production of the 6-epi isomer .
Q. How does the stereochemical configuration of this compound affect its pharmacological activity compared to pravastatin?
- Methodological Answer : Conduct comparative in vitro assays using HMG-CoA reductase inhibition models. While pravastatin’s pro-S configuration optimizes enzyme binding, the 6-epi isomer’s altered stereochemistry may reduce inhibitory potency. Pair these assays with molecular docking simulations to analyze binding affinity differences and correlate structural variations with functional outcomes .
Advanced Research Questions
Q. How can computational modeling optimize the enzymatic production of this compound?
- Methodological Answer : Apply Rosetta-based protein design to cytochrome P450 enzymes, focusing on residue positions that influence substrate orientation (e.g., Phe78, Leu82). Generate mutation libraries and screen for variants with enriched pro-R binding (favoring 6-epi-pravastatin). Validate predictions using molecular dynamics simulations to assess conformational stability and catalytic efficiency .
Q. What methodological considerations are essential when designing clinical trials to evaluate the cardiovascular efficacy of this compound?
- Methodological Answer : Adopt a double-blind, randomized controlled trial (RCT) design with pravastatin as an active comparator. Key considerations include:
- Endpoint selection : Primary outcomes should mirror established pravastatin trials (e.g., coronary mortality, nonfatal myocardial infarction) to enable direct comparisons .
- Population stratification : Enroll patients with baseline cholesterol levels similar to the 155–271 mg/dL range used in landmark pravastatin studies to control for confounding variables .
- Epimer purity verification : Implement HPLC-MS to confirm the absence of pravastatin contamination in trial formulations .
Q. How should researchers resolve contradictions in efficacy data between studies on pravastatin sodium and its epimer?
- Methodological Answer : Conduct a systematic review with meta-analysis following PRISMA guidelines. Critically evaluate study designs for methodological flaws (e.g., sample size, blinding protocols) and heterogeneity sources (e.g., epimer purity, dosing regimens). Use subgroup analyses to isolate stereochemistry-specific effects and apply tools like GRADE to assess evidence quality .
Q. What advanced techniques are required to assess the impact of this compound on cytochrome P450 enzyme interactions?
- Methodological Answer : Combine cryo-electron microscopy (cryo-EM) for high-resolution structural analysis of enzyme-epimer complexes with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare these results with pravastatin’s interaction profiles to identify stereochemical determinants of enzyme specificity .
Data Interpretation & Validation
Q. How can researchers validate the biological relevance of in silico predictions for this compound?
- Methodological Answer : Triangulate computational predictions with experimental
- In vitro validation : Test predicted enzyme mutants in fermentation assays, quantifying epimer yield via HPLC.
- In vivo correlation : Use animal models to compare lipid-lowering efficacy between computationally optimized epimer variants and wild-type enzyme products .
Q. What strategies mitigate biases in studies comparing this compound with its parent compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
